N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H21ClFN3O5S and its molecular weight is 469.91. The purity is usually 95%.
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Biological Activity
N1-(4-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It possesses a molecular weight of 482.0 g/mol and includes functional groups such as sulfonamide and oxalamide, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth. The presence of the sulfonamide group in this compound suggests potential antibacterial properties.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The oxazinan moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been found to act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that related oxazinan derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
Compound | Activity | Cell Lines Tested | IC50 (µM) |
---|---|---|---|
Compound A | Antibacterial | E. coli, S. aureus | 5.0 |
Compound B | Anticancer | MCF7, HeLa | 10.0 |
Compound C | Antidiabetic | HepG2 | 15.0 |
These findings indicate that modifications to the chemical structure can significantly affect biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antibacterial activity compared to standard sulfonamides.
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of oxazinan derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly against breast and cervical cancer cells.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O5S/c21-15-4-2-14(3-5-15)12-23-19(26)20(27)24-13-18-25(10-1-11-30-18)31(28,29)17-8-6-16(22)7-9-17/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLQRAFZPAPEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.